Epertinib Hydrochloride Exhibits Superior Brain Metastasis Penetration vs. Lapatinib in Models with Intact Blood-Tumor Barrier
In a HER2-positive breast cancer intraventricular injection mouse model (MDA-MB-361-luc-BR2/BR3), where the blood-tumor barrier remained largely intact, the concentration of epertinib in brain metastases was >10 times higher than that of lapatinib following a single oral administration [1]. Furthermore, the tumor-to-normal brain tissue ratio for epertinib was approximately 4-fold greater than that of lapatinib [1].
| Evidence Dimension | Brain metastasis drug concentration |
|---|---|
| Target Compound Data | Epertinib concentration in MDA-MB-361 breast cancer brain metastasis: >10× higher than lapatinib; tumor-to-normal brain ratio: ~4× higher than lapatinib |
| Comparator Or Baseline | Lapatinib: baseline brain metastasis concentration and tumor-to-normal brain ratio (1× reference) |
| Quantified Difference | >10-fold higher absolute concentration in brain metastasis; ~4-fold higher tumor-to-normal brain ratio |
| Conditions | MDA-MB-361-luc-BR2/BR3 HER2-positive breast cancer intraventricular injection mouse model (IVM) with intact blood-tumor barrier; single oral administration; quantitative imaging mass spectrometry analysis |
Why This Matters
For researchers modeling HER2-positive breast cancer brain metastases, epertinib provides a tool that achieves pharmacologically relevant CNS exposure even when the blood-tumor barrier is not disrupted by angiogenesis, a scenario where lapatinib fails to achieve meaningful concentrations.
- [1] Tanaka Y, Hirata M, Shinonome S, et al. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity. Sci Rep. 2018;8(1):343. View Source
